molecular formula C15H28O3 B12433637 Eudesmane-1beta,4beta,7alpha-triol

Eudesmane-1beta,4beta,7alpha-triol

Cat. No.: B12433637
M. Wt: 256.38 g/mol
InChI Key: HZQODNRPUJAVLV-IFOPZJACSA-N
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Description

Eudesmane-1beta,4beta,7alpha-triol is a sesquiterpenoid compound characterized by the presence of three hydroxyl groups at positions 1, 4, and 7 on the eudesmane skeleton. This compound is a naturally occurring plant metabolite found in various species such as Teucrium ramosissimum, Cordia trichotoma, Acorus calamus, and Homalomena occulta

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eudesmane-1beta,4beta,7alpha-triol typically involves the hydroxylation of eudesmane derivatives. One common method is the selective hydroxylation of eudesmane using specific reagents and catalysts under controlled conditions. The reaction conditions often include the use of oxidizing agents such as osmium tetroxide or potassium permanganate, along with appropriate solvents and temperature control to achieve the desired hydroxylation at the specified positions .

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification of the compound from natural sources. This process includes the collection of plant materials, followed by solvent extraction, chromatographic separation, and crystallization to obtain the pure compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Eudesmane-1beta,4beta,7alpha-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying sesquiterpenoid chemistry.

    Biology: Investigated for its role as a plant metabolite and its potential effects on plant growth and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals, cosmetics, and agrochemicals

Mechanism of Action

The mechanism of action of Eudesmane-1beta,4beta,7alpha-triol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes through its hydroxyl groups, which can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Eudesmane-1beta,4beta,7alpha-triol can be compared with other similar sesquiterpenoid compounds, such as:

These compounds share structural similarities but differ in their specific hydroxylation patterns, stereochemistry, and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(4S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol

InChI

InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11?,12?,13-,14+,15+/m1/s1

InChI Key

HZQODNRPUJAVLV-IFOPZJACSA-N

Isomeric SMILES

CC(C)[C@@]1(CC[C@]2(C(CC[C@](C2C1)(C)O)O)C)O

Canonical SMILES

CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O

Origin of Product

United States

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